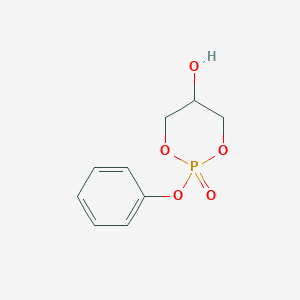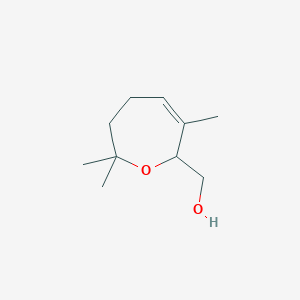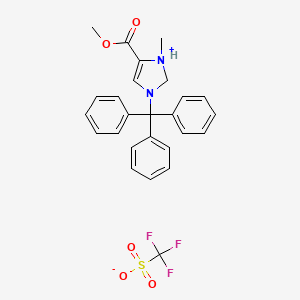
L-Alanylglycylglycyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanylglycylglycyl-L-leucine is a synthetic peptide composed of four amino acids: L-alanine, glycine, glycine, and L-leucine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (L-leucine) to a solid resin. Subsequent amino acids (glycine, glycine, and L-alanine) are added sequentially through a series of coupling and deprotection steps. The coupling reactions often use reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, allowing for the efficient production of large quantities of peptides. Additionally, advancements in purification technologies, such as preparative HPLC, enable the isolation of high-purity peptides suitable for various applications.
化学反応の分析
Types of Reactions
L-Alanylglycylglycyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acid hydrolysis with hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Chemical reagents for site-specific modifications, such as N-methylmorpholine (NMM) for amide bond formation.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced forms of oxidized residues or disulfide bonds.
科学的研究の応用
L-Alanylglycylglycyl-L-leucine has several scientific research applications:
Biochemistry: Studying peptide interactions, enzyme-substrate relationships, and protein folding.
Medicine: Investigating potential therapeutic uses, such as antimicrobial peptides or drug delivery systems.
Industrial Processes: Utilizing peptides in biotechnology applications, such as enzyme immobilization or as components in biosensors.
作用機序
The mechanism of action of L-Alanylglycylglycyl-L-leucine depends on its specific application. In biological systems, peptides can interact with cellular receptors, enzymes, or other proteins, influencing various biochemical pathways. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. The molecular targets and pathways involved vary based on the peptide’s structure and function.
類似化合物との比較
Similar Compounds
L-Alanylglycylglycyl-L-glutamine: Another peptide with similar structure but different amino acid composition, used in clinical treatments and sports health care.
L-Alanylglycylglycyl-L-lysine: A peptide with lysine instead of leucine, potentially altering its biological activity and applications.
Uniqueness
L-Alanylglycylglycyl-L-leucine is unique due to its specific amino acid sequence, which determines its physical, chemical, and biological properties. The presence of L-leucine at the C-terminus may influence its hydrophobicity and interaction with other molecules, distinguishing it from similar peptides with different terminal residues.
特性
CAS番号 |
345922-39-6 |
|---|---|
分子式 |
C13H24N4O5 |
分子量 |
316.35 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N4O5/c1-7(2)4-9(13(21)22)17-11(19)6-15-10(18)5-16-12(20)8(3)14/h7-9H,4-6,14H2,1-3H3,(H,15,18)(H,16,20)(H,17,19)(H,21,22)/t8-,9-/m0/s1 |
InChIキー |
GUYGOXYUQPFDMZ-IUCAKERBSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)


![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
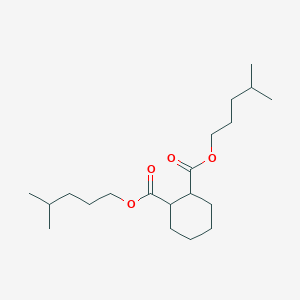
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
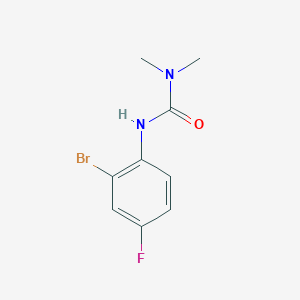
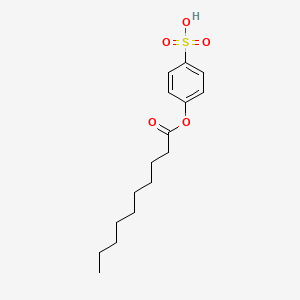
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
